molecular formula C7H6F3NO B2756891 3-(2,2,2-Trifluoroethoxy)pyridine CAS No. 256473-07-1

3-(2,2,2-Trifluoroethoxy)pyridine

Cat. No. B2756891
Key on ui cas rn: 256473-07-1
M. Wt: 177.126
InChI Key: APIGBXXRWJDRLW-UHFFFAOYSA-N
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Patent
US06710180B2

Procedure details

A reactor vessel is charged with 3-aminopyridine (2.0 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), and trifluoroacetic acid (3.63 g, 31.8 mmol). The solution is cooled to 15° C. and then t-Butylnitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel so that the temperature rises to the range 25° C.-30° C. Potassium carbonate (4.4 g) is added to the vessel and the reaction mass is stirred overnight followed by dilution with water and extraction with ethyl acetate. The solvent is evaporated to obtain 3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (3.94 g, crude yield 59.5%) with an actual yield of 56.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[F:8][C:9]([F:13])([F:12])[CH2:10][OH:11].FC(F)(F)C(O)=O.C(ON=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>>[F:8][C:9]([F:13])([F:12])[CH2:10][O:11][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
15 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
3.63 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the reaction mass is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to the range 25° C.-30° C
EXTRACTION
Type
EXTRACTION
Details
followed by dilution with water and extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(COC=1C=NC=CC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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